![molecular formula C9H5N3O6 B3837871 5-[(5-Nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3837871.png)
5-[(5-Nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Overview
Description
5-[(5-Nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a heterocyclic compound that features a nitrofuran moiety linked to a diazinane trione structure
Preparation Methods
The synthesis of 5-[(5-Nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 5-nitrofuran-2-carbaldehyde with barbituric acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The product is then purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
5-[(5-Nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Scientific Research Applications
5-[(5-Nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has been studied for its antimicrobial properties. It has shown efficacy against various Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents. Additionally, its structure allows for modifications that can enhance its biological activity, making it a valuable compound in medicinal chemistry research .
Mechanism of Action
The antimicrobial activity of 5-[(5-Nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is primarily due to its ability to interfere with bacterial enzyme systems. The nitrofuran moiety is believed to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and other critical cellular components. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar compounds to 5-[(5-Nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione include other nitrofuran derivatives such as nitrofurantoin and nitrofurazone. These compounds also possess antimicrobial properties but differ in their specific structures and mechanisms of action. For example, nitrofurantoin is commonly used as a urinary tract antiseptic, while nitrofurazone is used topically for wound infections. The unique structure of this compound allows for specific interactions with bacterial targets, potentially offering advantages in terms of spectrum of activity and resistance profiles .
Properties
IUPAC Name |
5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O6/c13-7-5(8(14)11-9(15)10-7)3-4-1-2-6(18-4)12(16)17/h1-3H,(H2,10,11,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWXMDJBCOKKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


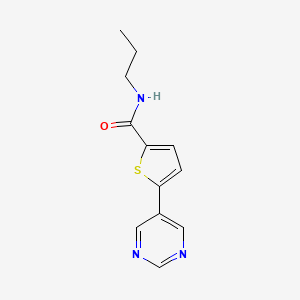
![N-ethyl-2-methoxy-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B3837793.png)
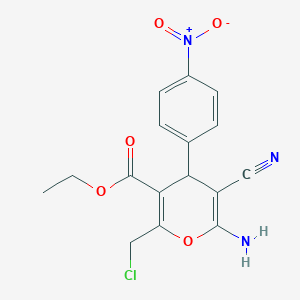
![[(Z)-[morpholin-4-yl-(4-nitrophenyl)methylidene]amino] benzoate](/img/structure/B3837803.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B3837804.png)
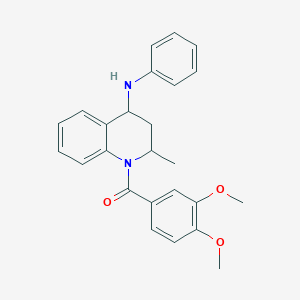
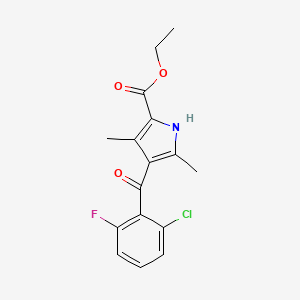
![N-{(1E)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-2-yl}furan-2-carboxamide](/img/structure/B3837822.png)
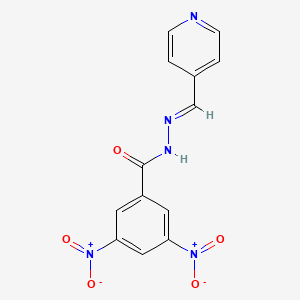
![ethyl 3-amino-4-(benzylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3837851.png)
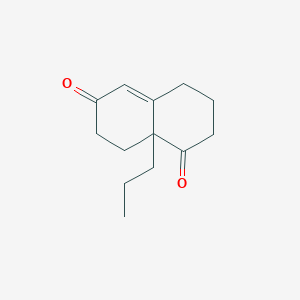
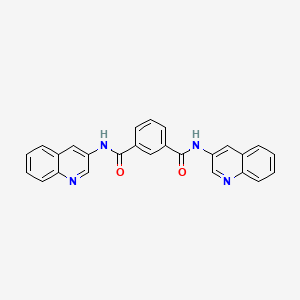
![(Z)-3-(3-chlorophenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3837865.png)
![3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837892.png)
